molecular formula C14H14FN7 B2873949 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine CAS No. 2415471-99-5

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B2873949
CAS RN: 2415471-99-5
M. Wt: 299.313
InChI Key: URAQCRFIPIHMPD-UHFFFAOYSA-N
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Description

The compound “4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine” is a pyrimidine derivative . Pyrimidine is a basic structure in naturally occurring compounds like nucleotides. The compound interferes with the production of pyrimidine, a compound that organisms need to make DNA .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring attached to a piperazine ring . The exact structure can be determined using spectral data and microanalysis .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.31 . It is a powder at room temperature . More specific physical and chemical properties are not detailed in the available resources.

Mechanism of Action

The compound works by blocking an enzyme called dihydroorotate dehydrogenase (DHODH), which is involved in producing pyrimidine . The resulting lack of pyrimidine is expected to prevent organisms from multiplying and spreading .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN7/c15-10-7-17-14(18-8-10)22-5-3-21(4-6-22)13-11-1-2-16-12(11)19-9-20-13/h1-2,7-9H,3-6H2,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAQCRFIPIHMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=CN3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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